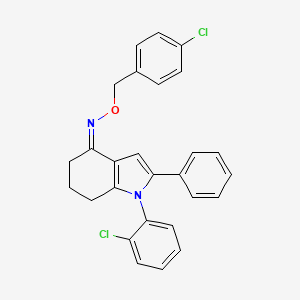![molecular formula C17H14F2N4S B2471227 3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 923226-31-7](/img/structure/B2471227.png)
3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole” is a heterocyclic compound with a triazole nucleus. It contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The molecular formula is C16H14F2N4S, with an average mass of 332.371 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It also contains fluorobenzyl and fluorophenyl groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, triazole compounds are known to be versatile in their reactivity, capable of participating in a variety of chemical reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 510.3±60.0 °C at 760 mmHg, and a flash point of 262.4±32.9 °C. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds. Its ACD/LogP is 3.90 .Scientific Research Applications
Angiotensin II Antagonism
One significant application of related triazole compounds is as angiotensin II (AII) antagonists. For instance, Ashton et al. (1993) explored the synthesis of 3,4,5-trisubstituted 4H-1,2,4-triazoles and related 3H-imidazo[1,2-b][1,2,4]triazoles, revealing potent AII antagonistic properties in vitro and in vivo. This type of research is foundational in developing treatments for conditions like hypertension and heart failure (Ashton et al., 1993).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The 1,2,4-triazole moiety is considered to be a pharmacophore, meaning it can interact with specific biological targets .
Mode of Action
It is known that 1,2,4-triazoles can interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
1,2,4-triazoles have been associated with a variety of biological activities, including anticancer, antibacterial, antifungal, antiviral, antimicrobial, herbicidal, inhibitory, antioxidant, antagonistic, antimalarial, and anti-inflammatory properties .
Result of Action
Given the diverse biological activities associated with 1,2,4-triazoles, it is likely that the compound could have a range of effects depending on the specific target and cellular context .
properties
IUPAC Name |
7-(4-fluorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4S/c18-13-3-1-12(2-4-13)11-24-17-21-20-16-22(9-10-23(16)17)15-7-5-14(19)6-8-15/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFWECNKBOHOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CC=C(C=C3)F)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471147.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2471150.png)
![N1-(4-carbamoylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2471152.png)

![3-(4-fluorophenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471155.png)




![4-[1-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)
![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)
